molecular formula C8H10N2O B8561608 4-(Allyloxy)pyridin-2-amine

4-(Allyloxy)pyridin-2-amine

Cat. No.: B8561608
M. Wt: 150.18 g/mol
InChI Key: FWMTZXXNCUBVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)pyridin-2-amine is a chemical compound featuring a pyridine ring core substituted with an amine group at the 2-position and an allyl ether group at the 4-position. The 2-aminopyridine structure is a significant scaffold in medicinal chemistry, particularly in the development of inhibitors for nitric oxide synthase (NOS) enzymes . Research into similar 2-aminopyridine analogues has shown their potential as selective inhibitors for neuronal NOS (nNOS) and inducible NOS (iNOS), which are targets for studying neurodegenerative diseases and inflammatory conditions, respectively . The allyloxy moiety in the structure offers a versatile handle for further synthetic modifications, which is valuable for constructing more complex molecules in drug discovery efforts . This compound is intended for research applications such as use as a synthetic intermediate or as a building block in the design of potential therapeutic agents. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-prop-2-enoxypyridin-2-amine

InChI

InChI=1S/C8H10N2O/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2,(H2,9,10)

InChI Key

FWMTZXXNCUBVFH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=NC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents at C4

The substitution pattern at the pyridine ring’s C4 position significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-(Allyloxy)pyridin-2-amine Allyloxy C₈H₁₀N₂O 150.18 Reactive allyl group for functionalization; potential kinase inhibitor scaffold
4-Ethoxypyridin-2-amine Ethoxy C₇H₁₀N₂O 138.17 Crystalline solid with hydrogen-bonded dimers; intermediate for heterocycles
4-(Difluoromethoxy)pyridin-2-amine Difluoromethoxy C₆H₆F₂N₂O 160.12 Enhanced lipophilicity (logP ~1.2); potential CNS drug candidate
4-Propoxypyridin-2-amine Propoxy C₈H₁₂N₂O 152.20 Higher hydrophobicity; used in material science

Key Observations :

  • Electronic Effects : Allyloxy and ethoxy groups are electron-donating, enhancing pyridine’s basicity, whereas difluoromethoxy is mildly electron-withdrawing due to fluorine’s electronegativity .
  • Reactivity : The allyloxy group’s double bond enables conjugation and further reactions (e.g., cycloadditions), unlike saturated alkoxy groups .

Analogues with Halogen or Heterocyclic Substituents

Substituents like halogens or fused heterocycles alter bioactivity and synthetic pathways:

Compound Name Substituent at C4 Molecular Formula Key Properties/Activities
5-Chloro-4-fluoropyridin-2-amine Cl (C5), F (C4) C₅H₄ClFN₂ Antibacterial activity; halogen bonding enhances target affinity
4-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine Indazole-iodo C₁₂H₉IN₄ Anticancer agent (IC₅₀ ~1.2 µM); iodine aids in radiolabeling
4-Biphenyl-thiazolyl-pyridin-2-amine Biphenyl-thiazole C₁₈H₁₄N₄S Antiproliferative activity via kinase inhibition (e.g., EGFR)

Key Observations :

  • Halogens : Improve metabolic stability and binding to hydrophobic pockets .
  • Bulkier Groups : Thiazole or biphenyl substituents increase steric hindrance, affecting solubility but enhancing target specificity .

Yield Comparison :

  • Ethoxy/phenoxy derivatives: 67–85% (via column chromatography) .
  • Halogenated analogues: 80–88% (requires inert conditions) .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Allyl bromide (1.1–1.5 equivalents), anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvents : Dimethylformamide (DMF), acetone, or toluene.

  • Temperature : 60–80°C under reflux for 5–24 hours.

  • Workup : The crude product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol.

Example Procedure (from Ambeed,):

  • Combine 4-chloropyridin-2-amine (10 mmol), allyl bromide (11 mmol), and K₂CO₃ (11 mmol) in anhydrous acetone.

  • Reflux at 60°C for 5 hours.

  • Filter, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 2:8).

  • Yield: 70–85%.

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the allyl alcohol by the base to generate an allyloxide ion.

  • Nucleophilic attack at the 4-position of the pyridine ring, displacing chloride.

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is particularly advantageous for scalability and energy efficiency.

Key Parameters

  • Reagents : Allyl bromide, K₂CO₃.

  • Solvent : DMF or acetone.

  • Irradiation : 300–500 W for 2–5 minutes.

  • Yield : 75–88%.

Procedure (Egyptian Journal of Chemistry,):

  • Mix 4-chloropyridin-2-amine (1 mmol), allyl bromide (1 mmol), and K₂CO₃ (1.1 mmol) in DMF.

  • Irradiate in a microwave reactor at 400 W for 2 minutes (four intervals of 30 seconds).

  • Purify by filtration and recrystallization.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Minimal side products due to controlled thermal conditions.

Base-Mediated Alkylation Using Quaternary Pyridinium Salts

Quaternary pyridinium salts enhance electrophilicity at the 4-position, enabling efficient allylation under mild conditions.

Protocol from US Patent US4672121A:

  • Quaternization : React 4-cyanopyridine with acrylamide and HCl to form a pyridinium salt.

  • Alkylation : Treat the salt with allyl bromide in the presence of NaH.

  • Dequaternization : Use NaOH (1.75 equivalents) at 80°C to liberate 4-(allyloxy)pyridin-2-amine.

  • Yield : 90% after extraction with toluene.

Critical Notes :

  • Excess base (e.g., NaOH) is required to neutralize HBr generated during dequaternization.

  • The method avoids harsh conditions, preserving the integrity of the allyl group.

Comparative Analysis of Methods

Method Conditions Yield Time Purification
Nucleophilic SubstitutionReflux, 60°C, 5h70–85%5–24hColumn Chromatography
Microwave-Assisted400 W, 2min75–88%2–5minRecrystallization
Quaternary Salt Route80°C, NaOH90%4–6hSolvent Extraction

Key Observations :

  • The quaternary salt method achieves the highest yield (90%) but requires additional steps for salt formation and dequaternization.

  • Microwave synthesis offers the fastest route but demands specialized equipment.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 2- and 6-positions are mitigated by using electron-withdrawing groups (e.g., CN) to activate the 4-position.

  • Side Reactions : Over-alkylation is minimized by controlling stoichiometry (allyl bromide ≤1.5 equivalents).

  • Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing the transition state.

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is preferred due to:

  • Lower cost of 4-chloropyridin-2-amine compared to quaternary salts.

  • Compatibility with continuous flow reactors for microwave-assisted protocols .

Q & A

Q. What are the optimal synthetic routes for 4-(Allyloxy)pyridin-2-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, allyloxy groups can be introduced via reaction of 4-hydroxypyridin-2-amine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Multi-step protocols may require inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions, as seen in analogous pyridine derivatives . Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 6.5–8.5 ppm) and allyloxy signals (δ 4.5–5.5 ppm for CH₂ and 5.5–6.0 ppm for CH₂=CH₂) .
  • LCMS/HRMS : Confirm molecular weight via electrospray ionization (ESI-MS) with [M+H]⁺ peaks. For HRMS, deviations <5 ppm ensure structural accuracy .
  • IR Spectroscopy : Identify N-H stretches (~3300–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for synthetic intermediates?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR : Suppress dynamic effects (e.g., amine proton exchange) by cooling samples to −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals via correlation spectroscopy .
  • Spiking Experiments : Add authentic samples to confirm peak identities .

Q. What strategies improve regioselectivity during allyloxy group introduction?

Methodological Answer:

  • Protecting Groups : Temporarily block the pyridine’s amine with Boc groups to direct allylation to the 4-position .
  • Catalytic Control : Use Pd(0) catalysts with tailored ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for allyl halide reactions .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs) .
  • QSAR Models : Train regression models on pyridine derivatives’ bioactivity data (PubChem, ChEMBL) to estimate IC₅₀ values .
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How to analyze contradictory biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .
  • Assay Validation : Use positive controls (e.g., known kinase inhibitors) to confirm assay reliability .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.